3-Bromo-1,1-dimethylcyclobutane
Overview
Description
The cyclobutane ring is a four-membered ring structure that is of significant interest in organic chemistry due to its unique chemical and physical properties. The papers provided explore various derivatives of cyclobutane, including those with halogen substitutions and different functional groups attached to the ring.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Another method involves the generation of cyclobuta(1,2-d)benzyne from 4,5-bromoiodobenzocyclobutene, which can undergo dimerization or be trapped with furan to form a Diels-Alder adduct . Additionally, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin yields 1,1,3,3-tetramethyl-2,2,4,4-tetrakis(trimethylsilyl)-1,3-dimetallacyclobutane .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite complex. Single crystal X-ray analysis reveals that the cyclobutane ring can adopt a slightly distorted square-planar arrangement . Gas electron diffraction studies of trans and cis 1,3-dibromo-1,3-dimethylcyclobutane provide detailed information on the puckering angles and out-of-plane angles of the substituents, indicating the possible conformations these molecules can adopt .
Chemical Reactions Analysis
Cyclobutane derivatives participate in a variety of chemical reactions. The addition of bromine to cyclobutene derivatives, for example, yields trans and cis isomers of 1,2-dibromocyclobutane derivatives . The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with dichlorodicyclopentadienylvanadium(IV) results in the formation of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane9. These reactions highlight the reactivity of the cyclobutane ring and its potential to form various complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal structure of di-μ-bromobis(μ-tetraphenylcyclobutadiene)tetracarbonyldimolybdenum(I) is determined by X-ray diffraction techniques, revealing the distances between atoms and the planarity of the cyclobutadiene rings . Vibrational and conformational analyses of halogenated cyclobutane derivatives provide insights into their stable conformations and the vibrational modes present in these molecules . The Hirshfeld surface analysis and natural bond orbital population analysis are used to understand the stabilization of the structure and the interactions within the crystal packing .
Scientific Research Applications
Chemical Synthesis and Cycloaddition Reactions
3-Bromo-1,1-dimethylcyclobutane has been studied in various chemical synthesis and cycloaddition reactions. In one study, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene was examined, resulting in products like fluorene-9-spiro-1′-[2′-chloro-3′-(9-fluorenylidene)-4′-chloromethylene]cyclobutane and its bromo-analog (Toda, Motomura, & Oshima, 1974). Another research explored the synthesis of di- and trihalogen-1,3-dimethylcyclobutanes, discussing the addition of hydrogen bromide and chlorine to create compounds like 3-bromo-1,3-dimethyl-1-cyclobutene (Griesbaum & Chu, 1974).
Rearrangement Reactions
Studies have also looked into the rearrangement reactions involving derivatives of 1,1-dimethylcyclobutane. For instance, the reactions of AgBF4 with 1-bromo and 1-chloro-1,3-dimethylcyclobutane led to products like 4-fluoro-2-methyl-1-pentene, highlighting the chemical flexibility of these compounds (Hittich & Griesbaum, 1983).
Strain Energy and Organic Synthesis
The concept of strain energy in dimethyl-substituted cyclobutane, including 1,1-dimethylcyclobutane, is significant in organic synthesis. Studies have focused on the gem-dimethyl effect, which accelerates cyclization in organic synthesis (Ringer & Magers, 2007).
properties
IUPAC Name |
3-bromo-1,1-dimethylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)3-5(7)4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYISQCMNIWGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578993 | |
Record name | 3-Bromo-1,1-dimethylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1-dimethylcyclobutane | |
CAS RN |
4237-75-6 | |
Record name | 3-Bromo-1,1-dimethylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1-dimethylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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